Verrucarin A

Beschreibung

Verrucarin A has been reported in Paramyrothecium roridum, Albifimbria verrucaria, and other organisms with data available.

Verrucarin A is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)

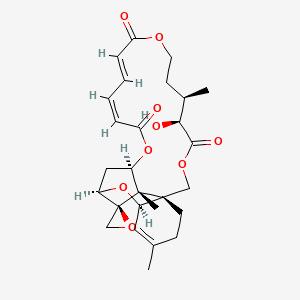

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3R,8R,12S,13R,18E,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)23(30)17(2)9-11-32-21(28)6-4-5-7-22(29)36-18-13-20(35-19(26)12-16)27(15-34-27)25(18,26)3/h4-7,12,17-20,23,30H,8-11,13-15H2,1-3H3/b6-4+,7-5-/t17-,18-,19-,20-,23+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUGUZJQJYVUHS-IDXDZYHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017607 | |

| Record name | Verrucarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] | |

| Record name | Verrucarin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3148-09-2 | |

| Record name | Verrucarin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verrucarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verrucarin� A from Myrothecium sp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERRUCARIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL62X66O4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the origin of Verrucarin A

An In-depth Technical Guide on the Origin of Verrucarin A

Executive Summary

Verrucarin A is a potent, naturally occurring macrocyclic trichothecene mycotoxin. First described in 1962, it belongs to a class of sesquiterpenoid toxins produced by a variety of fungal species.[1] Characterized by a 12,13-epoxytrichothec-9-ene (EPT) core structure, Verrucarin A is distinguished as a type D trichothecene due to an additional macrocyclic ester ring linking positions C-4 and C-15.[1] Its profound cytotoxicity, primarily stemming from the inhibition of protein biosynthesis, has made it a subject of intense research, both as a contaminant in agriculture and water-damaged buildings, and as a potential therapeutic agent.[1][2] This document provides a comprehensive overview of the origin of Verrucarin A, detailing its discovery, the organisms that produce it, its complete biosynthetic pathway, and the experimental protocols for its isolation.

Discovery and Fungal Origin

Verrucarin A was first reported in 1962 as a cytostatically highly active antibiotic isolated from Myrothecium species.[1] It is a member of the trichothecene family, a large group of mycotoxins produced by various fungi. The primary producers of Verrucarin A are species within the genera Myrothecium, Stachybotrys, and Fusarium.

Table 1: Fungal Sources of Verrucarin A

| Fungal Genus | Specific Species (where cited) | Environment |

|---|---|---|

| Myrothecium | Myrothecium verrucaria, Myrothecium roridum | Plant pathogen, soil, contaminated crops (e.g., spinach) |

| Stachybotrys | Stachybotrys chartarum ("black mold") | Water-damaged buildings, damp environments |

| Fusarium | Fusarium sp. | Contaminated grains and crops |

| Albifimbria | Albifimbria verrucaria | Reported producer |

| Paramyrothecium | Paramyrothecium roridum | Reported producer |

These fungi synthesize Verrucarin A as a secondary metabolite, often in response to environmental stress. Its presence is a significant concern in food safety, particularly in contaminated grains, and in indoor air quality, where it can be inhaled.

Chemical Properties

Verrucarin A is a complex organic molecule incorporating a triester macrocyclic structure. The olefin and epoxide groups within the core trichothecene skeleton are critical for its high toxicity.

Table 2: Chemical and Physical Properties of Verrucarin A

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₇H₃₄O₉ | |

| Molar Mass | 502.560 g·mol⁻¹ | |

| CAS Number | 3148-09-2 | |

| Synonyms | Muconomycin A, Antibiotic 379Y, NSC 126728 | |

| Appearance | Solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Dichloromethane | |

Biosynthesis Pathway

The biosynthesis of Verrucarin A is a multi-step enzymatic process originating from the mevalonate pathway, which is common for the synthesis of all terpenoids.

-

Formation of Farnesyl Pyrophosphate (FPP) : The pathway begins with the assembly of the C15 precursor, farnesyl pyrophosphate (FPP), from isoprene units via the mevalonate pathway.

-

Trichodiene Synthesis : The first committed step is the cyclization of FPP into the bicyclic sesquiterpene, trichodiene. This reaction is catalyzed by the enzyme trichodiene synthase.

-

Formation of the EPT Core : Trichodiene undergoes a series of oxygenation reactions catalyzed by a cytochrome P450 enzyme (encoded by the TRI4 gene) to form isotrichodiol, which includes the characteristic 12,13-epoxide ring. Isotrichodiol then isomerizes to yield the core trichothecane structure, verrucarol.

-

Macrocycle Formation : The final stage involves a series of hydroxylations and acylations at the C-4 and C-15 positions of the verrucarol core. These modified groups then cyclize to form the distinctive macrocyclic ester ring, yielding the final Verrucarin A molecule.

References

Verrucarin A producing fungal species

An In-depth Technical Guide to Verrucarin A Producing Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin A is a potent mycotoxin belonging to the trichothecene class, a group of sesquiterpene toxins produced by various filamentous fungi[1]. First described in 1962, it is classified as a macrocyclic type D trichothecene, characterized by a cyclic triester structure linked to the core 12,13-epoxytrichothec-9-ene (EPT) skeleton[1][2]. This structure, particularly the olefin and epoxide functionalities, is crucial for its high cytotoxicity[1]. Verrucarin A primarily acts by inhibiting protein biosynthesis by targeting the peptidyl transferase activity of the 60S ribosomal subunit[1]. While its extreme toxicity has limited its therapeutic application, its potent cytostatic properties continue to make it and its derivatives a subject of interest in drug development, particularly in the context of antibody-drug conjugates (ADCs).

This guide provides a comprehensive overview of the fungal species known to produce Verrucarin A, quantitative production data, detailed experimental protocols for its isolation and analysis, and an examination of its biosynthetic pathway.

Verrucarin A Producing Fungal Species

Verrucarin A is a secondary metabolite produced by several fungal genera, often found in soil, decaying organic matter, and as contaminants on cellulose-rich building materials in water-damaged environments.

Primary Producing Species:

-

Myrothecium species: Myrothecium verrucaria (also referred to as Albifimbria verrucaria) and Paramyrothecium roridum are well-documented producers of Verrucarin A and other related macrocyclic trichothecenes like roridins. M. verrucaria is also being investigated as a potential bioherbicide, which necessitates careful management of its mycotoxin production.

-

Stachybotrys species: Stachybotrys chartarum, commonly known as "black mold," is a notorious producer of a range of mycotoxins, including Verrucarin A and Verrucarin J. Its growth on damp building materials is a significant indoor air quality concern.

-

Fusarium species: Various species within the large and diverse Fusarium genus are known to produce trichothecenes. While more commonly associated with type A and B trichothecenes like T-2 toxin and deoxynivalenol, some Fusarium species can also produce macrocyclic variants like Verrucarin A.

Other genera, including Trichoderma, Trichothecium, Cephalosporium, and Verticimonosporium, have also been reported to produce trichothecenes, though their specific production of Verrucarin A is less prominently documented.

Quantitative Production of Verrucarin A

The production of Verrucarin A is highly dependent on the fungal species, substrate, and environmental conditions such as temperature, humidity, and carbon dioxide levels. Quantitative data is crucial for assessing toxicological risk and for optimizing production for research or industrial purposes.

One of the few studies providing specific quantitative data examined the production of Verrucarin A by Myrothecium verrucaria on spinach leaves under controlled climate conditions. The results highlight the influence of temperature and CO₂ on mycotoxin biosynthesis.

| Fungal Species | Substrate | Temperature (°C) | CO₂ Level (mg/m³) | Verrucarin A Yield (ng/g) | Roridin E Yield (ng/g) | Reference |

| Myrothecium verrucaria | Spinach | 26-30 | 1550-1650 | 18.59 (Maximum) | 49.62 (Maximum) | |

| Myrothecium verrucaria | Spinach | 35 | Not Specified | Significantly Increased | - | |

| Myrothecium verrucaria | Spinach | 5 to 35 | 775-870 or 1550-1650 | Produced under all conditions | Produced under all conditions |

Additionally, research on M. verrucaria as a bioherbicide has shown that mycelial formulations grown in specific liquid culture media (e.g., soy flour-corn meal) can have undetectable levels of Verrucarin A and roridin A (with a detection limit of 2 μg/mL), demonstrating that production can be mitigated by manipulating culture conditions.

Biosynthesis of Verrucarin A

Verrucarin A biosynthesis follows the general pathway for trichothecenes, originating from the mevalonate pathway. The process begins with the cyclization of farnesyl pyrophosphate (FPP) and involves a series of enzymatic oxygenations, isomerizations, and acylations. The genes responsible for this pathway are typically clustered together in the fungal genome, known as TRI gene clusters.

Key Biosynthetic Steps:

-

Farnesyl Pyrophosphate (FPP) Cyclization: The pathway begins with the cyclization of the primary metabolite FPP to form the sesquiterpene hydrocarbon, trichodiene.

-

Oxygenation Events: The cytochrome P450 enzyme encoded by the TRI4 gene catalyzes a series of oxygenation reactions on trichodiene. This leads to the formation of the intermediate isotrichodiol, which features the critical 12,13-epoxide group essential for toxicity.

-

Core Skeleton Formation: Isotrichodiol isomerizes to form the tricyclic 12,13-epoxytrichothec-9-ene (EPT) core structure.

-

Macrocycle Formation: For Type D trichothecenes like Verrucarin A, a series of subsequent hydroxylations and acylations occur at the C-4 and C-15 positions of the EPT core. These modified groups then cyclize to form the characteristic macrocyclic triester ring.

Caption: Biosynthetic pathway of Verrucarin A from Farnesyl Pyrophosphate.

Experimental Protocols

The following sections provide detailed methodologies for the culture of Verrucarin A-producing fungi and the subsequent extraction, purification, and analysis of the mycotoxin. These protocols are generalized from published literature and may require optimization for specific fungal strains and research objectives.

Fungal Culture and Toxin Induction

This protocol describes the general steps for culturing fungi to produce Verrucarin A, adapted from procedures for Fusarium and Myrothecium species.

Materials:

-

Freeze-dried or live culture of a Verrucarin A-producing strain (e.g., Myrothecium verrucaria ATCC 24571).

-

Solid growth medium: Potato Dextrose Agar (PDA) or V8 Agar.

-

Liquid culture medium (Toxin-Inducing): A defined medium with controlled carbon and nitrogen sources. For example, a soy flour-corn meal medium or Richard's V-8 medium can be effective for M. verrucaria.

-

Sterile water, culture tubes, Petri dishes, and Erlenmeyer flasks.

-

Incubator with temperature and light control.

Procedure:

-

Culture Initiation:

-

For lyophilized (freeze-dried) cultures, rehydrate the pellet in sterile water for 50-60 minutes. Transfer the suspension to a PDA plate or slant.

-

For live or frozen cultures, transfer directly to a fresh PDA plate.

-

-

Initial Growth Phase: Incubate the plates at 25-28°C for 4-7 days. For many species, alternating 12-hour light and dark periods can promote growth and sporulation.

-

Inoculation of Liquid Culture:

-

Aseptically cut out small pieces of the agar culture from the actively growing edge.

-

Transfer these fragments into 250 mL Erlenmeyer flasks containing 100 mL of the sterile toxin-inducing liquid medium.

-

-

Toxin Production Phase (Submerged Culture):

-

Incubate the liquid cultures on a rotary shaker at approximately 150 rpm and 25-28°C for 10-14 days. Incubation in continuous darkness has been shown to increase macrocyclic trichothecene concentrations in M. verrucaria.

-

-

Harvesting:

-

Separate the fungal mycelium from the culture broth by filtration through a sterile filter cloth (e.g., Miracloth).

-

The mycelium and the culture filtrate can both be processed for toxin extraction, as trichothecenes may be present in both fractions.

-

Extraction, Purification, and Analysis Workflow

This workflow outlines the key steps from the harvested fungal culture to the purified, quantified Verrucarin A.

References

An In-depth Technical Guide to the Biosynthesis of Verrucarin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin A, a potent macrocyclic trichothecene mycotoxin, has garnered significant interest in the scientific community due to its pronounced cytotoxic and antineoplastic properties. Produced by various fungi, most notably species of Myrothecium, this complex secondary metabolite presents a fascinating case study in fungal biochemistry and a potential scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the Verrucarin A biosynthetic pathway, detailing the enzymatic steps, genetic basis, and key intermediates. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product biosynthesis, drug discovery, and synthetic biology.

The Biosynthetic Pathway of Verrucarin A

The biosynthesis of Verrucarin A is a multifaceted process that begins with the ubiquitous mevalonate pathway and culminates in a series of intricate tailoring reactions to form the characteristic macrocyclic structure. The pathway can be broadly divided into three main stages: the formation of the trichothecene core, the biosynthesis of the polyketide side chain, and the final macrocyclization and tailoring steps.

Formation of the 12,13-Epoxytrichothec-9-ene (EPT) Core

The biosynthesis of all trichothecenes, including Verrucarin A, commences with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP).[1] This crucial step is catalyzed by the enzyme trichodiene synthase , encoded by the tri5 gene.[1]

The resulting hydrocarbon, trichodiene, undergoes a series of oxygenation reactions catalyzed by a cytochrome P450 monooxygenase, Tri4 .[2] These reactions introduce hydroxyl groups at positions C-2 and C-11, and an epoxide at C-12 and C-13, leading to the formation of the intermediate isotrichodiol.[2] Isotrichodiol then spontaneously cyclizes to form the characteristic 12,13-epoxytrichothec-9-ene (EPT) core structure of trichothecenes.[2]

Biosynthesis of the Macrocyclic Side Chain

A defining feature of Verrucarin A is its macrocyclic ring, which is derived from a polyketide precursor. The biosynthesis of this side chain is initiated by a polyketide synthase (PKS) , encoded by the tri17 gene. Fungal PKSs are large, multifunctional enzymes that iteratively condense acyl-CoA units to build a carbon chain. In the case of Verrucarin A, the PKS is believed to synthesize a dicarboxylic acid that will ultimately form the macrocycle.

Late-Stage Tailoring and Macrocyclization

The final stages of Verrucarin A biosynthesis involve a series of "tailoring" reactions that modify the EPT core and attach the polyketide side chain. These reactions are catalyzed by a variety of enzymes, including hydroxylases, acyltransferases, and a thioesterase for the final ring closure.

While the exact sequence is still under investigation, a proposed pathway involves the following key steps:

-

Hydroxylation of the EPT Core: The EPT core undergoes hydroxylation at the C-4 and C-15 positions, catalyzed by specific cytochrome P450 monooxygenases.

-

Acylation: The polyketide side chain is then attached to the hydroxylated EPT core through ester linkages. This is likely a two-step process involving two different acyltransferases . One acyltransferase, potentially encoded by the tri18 gene, may catalyze the formation of the first ester bond, while a second acyltransferase completes the di-ester linkage.

-

Macrocyclization: The final step is the intramolecular cyclization to form the macrocyclic ring. This reaction is thought to be catalyzed by a thioesterase domain within the PKS enzyme, which cleaves the polyketide chain from the acyl carrier protein (ACP) domain and facilitates the formation of the ester bond, thus closing the macrocycle.

-

Final Modifications: Further modifications, such as the epoxidation of the side chain, may occur to yield the final Verrucarin A molecule.

Genetic Basis of Verrucarin A Biosynthesis

The genes responsible for Verrucarin A biosynthesis are organized in a gene cluster , a common feature for secondary metabolite pathways in fungi. In Myrothecium roridum, a known producer of Verrucarin A, a TRI gene cluster has been identified that contains the key genes MRTRI5 (trichodiene synthase), MRTRI4 (cytochrome P450 monooxygenase), and MRTRI6 (a transcriptional regulator). The presence of tri17 (polyketide synthase) and tri18 (acyltransferase) in the genomes of macrocyclic trichothecene producers further supports their role in the biosynthesis of the macrocyclic ring. The clustering of these genes facilitates their co-regulation, ensuring the coordinated expression of all the enzymes required for the production of Verrucarin A.

Quantitative Data

While extensive research has been conducted on the qualitative aspects of the Verrucarin A biosynthetic pathway, detailed quantitative data remains relatively sparse in the literature. The following table summarizes the available kinetic data for a related trichothecene 3-O-acetyltransferase, which provides an indication of the catalytic efficiencies of enzymes involved in trichothecene modification.

| Enzyme Ortholog | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| F. graminearum TRI101 | Deoxynivalenol | 11.0 ± 0.4 | 23 ± 3 | 4.7 x 10⁵ | |

| F. sporotrichioides TRI101 | Deoxynivalenol | 0.23 ± 0.01 | 34 ± 5 | 6.8 x 10³ |

Note: This data is for the acetylation of deoxynivalenol, a type B trichothecene, and not directly for Verrucarin A biosynthesis. However, it provides a valuable reference for the kinetic parameters of trichothecene-modifying enzymes.

Experimental Protocols

The elucidation of the Verrucarin A biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify individual enzymes of the Verrucarin A pathway for in vitro characterization.

Protocol Outline:

-

Gene Cloning: The gene of interest (e.g., tri5, tri4, tri17) is amplified from the genomic DNA of a Verrucarin A-producing fungus using PCR.

-

Vector Construction: The amplified gene is cloned into an appropriate expression vector, often containing a tag (e.g., His-tag, GST-tag) for affinity purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. The host is then cultured under conditions that induce the expression of the recombinant protein.

-

Cell Lysis: The cells are harvested and lysed to release the cellular contents, including the recombinant protein.

-

Affinity Chromatography: The cell lysate is passed through an affinity chromatography column that specifically binds the tag on the recombinant protein.

-

Elution and Dialysis: The bound protein is eluted from the column, and the buffer is exchanged through dialysis to prepare the purified enzyme for subsequent assays.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of a purified biosynthetic enzyme.

Protocol Outline (Example: Trichodiene Synthase Assay):

-

Reaction Setup: A reaction mixture is prepared containing a buffered solution, the purified trichodiene synthase, the substrate farnesyl pyrophosphate (FPP), and necessary cofactors (e.g., Mg²⁺).

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Product Extraction: The reaction is quenched, and the product, trichodiene, is extracted with an organic solvent (e.g., hexane or pentane).

-

Analysis: The extracted product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and quantify the amount produced.

-

Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction velocity, kinetic parameters such as KM and kcat can be determined using Michaelis-Menten kinetics.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the Verrucarin A molecule and elucidate the biosynthetic pathway.

Protocol Outline:

-

Precursor Synthesis: Isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled acetate, mevalonate, or FPP) are synthesized or commercially obtained.

-

Feeding Experiment: The labeled precursor is fed to a culture of the Verrucarin A-producing fungus.

-

Fermentation and Extraction: The fungus is allowed to grow and produce Verrucarin A. The mycotoxin is then extracted and purified from the culture.

-

Analysis: The purified, labeled Verrucarin A is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (for ¹³C) or liquid scintillation counting (for ¹⁴C) to determine the position and extent of isotope incorporation.

-

Pathway Elucidation: The pattern of isotope incorporation provides crucial information about the biosynthetic origin of different parts of the molecule and the sequence of reactions.

Conclusion

The biosynthesis of Verrucarin A is a remarkable example of the complex and elegant metabolic capabilities of fungi. While significant progress has been made in elucidating the key enzymes and genes involved in its formation, further research is needed to fully characterize the late-stage tailoring reactions and the regulatory networks that govern its production. A deeper understanding of this intricate pathway will not only advance our fundamental knowledge of natural product biosynthesis but also pave the way for the bioengineering of novel Verrucarin A analogs with improved therapeutic properties. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unravel the remaining mysteries of Verrucarin A biosynthesis.

References

Toxicological Profile of Verrucarin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarin A, a macrocyclic trichothecene mycotoxin produced by various fungi, has garnered significant interest in the scientific community due to its potent cytotoxic and antineoplastic properties. This technical guide provides a comprehensive overview of the toxicological profile of Verrucarin A, delving into its mechanisms of action, summarizing key quantitative toxicity data, and detailing relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or investigating this complex natural product.

Introduction

Verrucarin A belongs to the trichothecene family of mycotoxins, which are known for their ability to inhibit protein synthesis.[1] Produced by fungi such as Myrothecium verrucaria, Verrucarin A is a potent cytotoxic agent that has been investigated for its potential as an anticancer therapeutic. However, its high toxicity has thus far limited its clinical utility.[1] This document aims to provide a detailed toxicological profile of Verrucarin A to aid in its further study and potential development.

Mechanism of Action

The primary mechanism of action of Verrucarin A is the inhibition of protein biosynthesis by targeting the peptidyl transferase center of the 60S ribosomal subunit.[1][2] This disruption of protein synthesis triggers a cellular stress response known as the ribotoxic stress response .

Ribotoxic Stress Response

The binding of Verrucarin A to the ribosome leads to the activation of mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK). This activation is a hallmark of the ribotoxic stress response and plays a central role in the downstream cellular effects of Verrucarin A, including apoptosis and inflammation.

Cellular Effects

Verrucarin A induces a range of cellular effects, primarily stemming from its ability to trigger the ribotoxic stress response and modulate key signaling pathways. These effects include the induction of apoptosis, cell cycle arrest, and the modulation of survival pathways.

Induction of Apoptosis

Verrucarin A is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by:

-

Generation of Reactive Oxygen Species (ROS): Verrucarin A treatment leads to an increase in intracellular ROS levels.

-

Mitochondrial Dysfunction: The increase in ROS contributes to the loss of mitochondrial membrane potential, release of cytochrome c, and an altered Bax/Bcl-2 ratio, favoring pro-apoptotic signals.

-

Caspase Activation: The release of cytochrome c triggers a caspase cascade, leading to the activation of executioner caspases like caspase-3 and subsequent cleavage of substrates such as poly(ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

In addition to apoptosis, Verrucarin A can induce cell cycle arrest, primarily at the G2/M phase in some cancer cell lines. This effect is associated with the modulation of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Modulation of Signaling Pathways

Verrucarin A significantly impacts several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

As a key component of the ribotoxic stress response, Verrucarin A robustly activates the p38 and JNK MAPK pathways. This activation is a crucial mediator of Verrucarin A-induced apoptosis.

Verrucarin A has been shown to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway in cancer cells. This inhibition is characterized by the downregulation of phosphorylated Akt (p-Akt), reduced nuclear factor-kappa B (NF-κB) activity, and decreased phosphorylation of the mammalian target of rapamycin (mTOR). The suppression of this pathway contributes to the antiproliferative and pro-apoptotic effects of Verrucarin A.

Quantitative Toxicity Data

The toxicity of Verrucarin A has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Verrucarin A (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | Not specified, but potent | |

| PC-3 | Prostate Cancer | Not specified, but potent | |

| MCF-7 | Breast Cancer | Not specified, potent | |

| MDA-MB-231 | Breast Cancer | Not specified, potent | |

| T47D | Breast Cancer | Not specified, potent | |

| HL-60 | Promyelocytic Leukemia | Cytotoxic at 0.1 and 1 µg/ml |

Note: While multiple studies confirm the potent cytotoxicity of Verrucarin A in the low nanomolar to micromolar range, specific IC50 values are not consistently reported across all publications.

Table 2: In Vivo Acute Toxicity of Verrucarin A (LD50 Values)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | Not specified | |

| Rat | Intraperitoneal | Not specified | |

| Mouse | Oral | 870.9 | |

| Mouse | Intraperitoneal | 104.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the toxicological profile of Verrucarin A.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of Verrucarin A on adherent cancer cell lines.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Verrucarin A stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of Verrucarin A in complete culture medium. Replace the existing medium with 100 µL of the Verrucarin A dilutions or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of Verrucarin A concentration.

Apoptosis Analysis by Western Blot

This protocol outlines the detection of key apoptosis-related proteins following Verrucarin A treatment.

Materials:

-

Cell culture plates

-

Verrucarin A

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Verrucarin A for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Densitometry can be used to quantify the protein expression levels relative to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Cell culture plates

-

Verrucarin A

-

PBS

-

70% cold ethanol

-

PI/RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with Verrucarin A. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Conclusion

Verrucarin A is a highly potent mycotoxin with significant cytotoxic and antineoplastic activities. Its primary mechanism of action involves the inhibition of protein synthesis, which triggers a ribotoxic stress response and modulates critical cellular signaling pathways, including the MAPK and Akt/NF-κB/mTOR pathways. These molecular events culminate in the induction of apoptosis and cell cycle arrest in cancer cells. While its high toxicity remains a major hurdle for clinical development, a thorough understanding of its toxicological profile is essential for future research aimed at harnessing its therapeutic potential, possibly through the development of less toxic analogs or targeted delivery systems. This guide provides a foundational resource for researchers to design and interpret studies involving Verrucarin A.

References

Verrucarin A: A Comprehensive Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin A is a macrocyclic trichothecene mycotoxin produced by various fungi, including Myrothecium verrucaria. Initially identified for its potent antifungal and cytotoxic properties, Verrucarin A has garnered significant interest in oncology research for its profound anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. This technical guide provides a comprehensive review of the existing literature on Verrucarin A, focusing on its mechanisms of action, relevant signaling pathways, and experimental data. The information is presented to support further investigation into its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

Verrucarin A exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest, mediated by its influence on several critical signaling pathways.

Induction of Apoptosis

Verrucarin A is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in mitochondrial membrane potential.[1][2][3] A key mechanism in Verrucarin A-induced apoptosis is the generation of reactive oxygen species (ROS), which triggers downstream signaling cascades leading to cell death.[2][3]

Furthermore, Verrucarin A modulates the expression of Bcl-2 family proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and an increased expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant in the commitment of a cell to undergo apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, Verrucarin A causes cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including prostate cancer cells. This arrest is associated with the downregulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways Modulated by Verrucarin A

The anticancer activity of Verrucarin A is linked to its ability to interfere with crucial signaling pathways that govern cell survival, proliferation, and apoptosis.

Akt/NF-κB/mTOR Pathway

Verrucarin A has been shown to inhibit the prosurvival Akt/NF-κB/mTOR signaling pathway in cancer cells. It downregulates the phosphorylation of Akt, a key kinase that promotes cell survival by inhibiting apoptotic processes. The inhibition of Akt subsequently leads to the suppression of nuclear factor-kappa B (NF-κB) and the mammalian target of rapamycin (mTOR), both of which are critical for cancer cell proliferation and survival.

Caption: Verrucarin A inhibits the Akt/NF-κB/mTOR signaling pathway.

EGFR/MAPK/Akt Pathway

In breast cancer cells, Verrucarin A-induced apoptosis is mediated through the generation of ROS and subsequent modulation of the EGFR/MAPK/Akt signaling pathway. It has been observed to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), Akt, and ERK1/2, while activating p38 MAPK.

Caption: Verrucarin A induces apoptosis via ROS-mediated EGFR/MAPK/Akt pathway.

Quantitative Data on Anticancer Activity

The cytotoxic and anti-proliferative effects of Verrucarin A have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| LNCaP | Prostate Cancer | Not explicitly stated, but effective at low nM | 48 | |

| PC-3 | Prostate Cancer | Not explicitly stated, but effective at low nM | 48 | |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at low nM | 24, 48 | |

| T47D | Breast Cancer | Not explicitly stated, but effective at low nM | 24, 48 | |

| MCF-7 | Breast Cancer | Not explicitly stated, but effective at low nM | 24, 48 | |

| Pancreatic Cancer Cells | Pancreatic Cancer | Potent, low nM range | Not specified | |

| A549 | Lung Cancer | ~2.5 | 72 | |

| HCT116 | Colon Cancer | ~1.8 | 72 | |

| HeLa | Cervical Cancer | ~1.5 | 72 | |

| HepG2 | Liver Cancer | 4.90 | 48 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anticancer effects of Verrucarin A.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Verrucarin A for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Treat cells with Verrucarin A for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Mitochondrial Membrane Potential (ΔΨm) Measurement:

-

Treat cells with Verrucarin A.

-

Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRM, or TMRE).

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Treat cells with Verrucarin A.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.

-

Western Blot Analysis

-

Protocol for Analyzing Protein Expression and Phosphorylation:

-

Treat cells with Verrucarin A and lyse the cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, mTOR, NF-κB, Bcl-2, Bax, caspases, PARP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: General workflow for Western blot analysis.

In Vivo and Clinical Studies

While in vitro studies have demonstrated the potent anticancer activity of Verrucarin A, there is a limited amount of publicly available data on its efficacy in in vivo animal models. Further preclinical animal studies are necessary to evaluate its therapeutic potential and toxicity profile in a whole-organism context.

To date, there is no clear evidence of Verrucarin A or its direct derivatives having entered clinical trials for cancer treatment. The high toxicity of trichothecenes has been a significant hurdle for their clinical development.

Conclusion and Future Directions

Verrucarin A is a potent natural compound with significant anticancer activity demonstrated in a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as Akt/NF-κB/mTOR and EGFR/MAPK/Akt, makes it an interesting candidate for further cancer research.

Future research should focus on:

-

In-depth in vivo studies: Comprehensive animal studies are crucial to determine the therapeutic index, pharmacokinetic and pharmacodynamic properties, and overall efficacy of Verrucarin A in preclinical cancer models.

-

Development of less toxic analogs: Medicinal chemistry efforts could focus on synthesizing derivatives of Verrucarin A that retain potent anticancer activity but exhibit a more favorable toxicity profile.

-

Combination therapies: Investigating the synergistic effects of Verrucarin A with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

References

- 1. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verrucarin A, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 [pubmed.ncbi.nlm.nih.gov]

Verrucarin A Mycotoxin: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of the highly potent trichothecene mycotoxin, Verrucarin A. The document details the fungal species responsible for its production, quantitative yields under various conditions, its biosynthetic pathway, and detailed experimental protocols for its isolation, purification, and quantification.

Natural Fungal Producers of Verrucarin A

Verrucarin A is a macrocyclic trichothecene mycotoxin, a class of sesquiterpene toxins produced by various filamentous fungi.[1] Extensive research has identified the primary producers of Verrucarin A to be species within the genera Myrothecium and Fusarium.[2][3] While often associated with "black mold," it is a critical distinction that Stachybotrys chartarum, a notorious indoor mold, does not produce Verrucarin A. Instead, it produces other macrocyclic trichothecenes such as roridins and satratoxins.[1][4]

The primary documented fungal sources of Verrucarin A include:

-

Myrothecium verrucaria : A well-established producer of Verrucarin A, this fungus is a known plant pathogen.

-

Myrothecium roridum : This species has also been identified as a significant producer of Verrucarin A.

-

Fusarium species : Various species within the Fusarium genus are known to produce Verrucarin A, often contaminating agricultural commodities like grains.

Quantitative Production of Verrucarin A

The production of Verrucarin A by fungal species is highly dependent on environmental conditions such as temperature, humidity, and substrate. The following table summarizes available quantitative data on Verrucarin A production.

| Fungal Species | Substrate | Temperature (°C) | CO2 Level (mg/m³) | Maximum Verrucarin A Yield | Reference |

| Myrothecium verrucaria | Spinach | 26-30 | 1550-1650 | 18.59 ng/g |

Note: Quantitative data for Verrucarin A production by Fusarium species is less specific in the reviewed literature, though their capacity to produce this mycotoxin is well-documented.

Biosynthesis of Verrucarin A

Verrucarin A is classified as a type D trichothecene, characterized by a macrocyclic ester ring linking C-4 and C-15 of the core trichothecene structure. The biosynthesis of trichothecenes is a complex process that originates from the mevalonate pathway. The key steps are outlined below.

Caption: Proposed biosynthetic pathway of Verrucarin A.

The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP) to trichodiene, a reaction catalyzed by trichodiene synthase (Tri5). Subsequently, a series of oxygenation reactions catalyzed by cytochrome P450 monooxygenases, such as TRI4, leads to the formation of the core trichothecene structure. The final steps involve a series of hydroxylations and acylations at the C-4 and C-15 positions, followed by a cyclization event to form the characteristic macrocyclic ring of Verrucarin A. Recent research suggests the involvement of specific genes, such as tri18, in the formation of this macrocycle.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Verrucarin A from natural sources.

Fungal Culture and Mycotoxin Production

Objective: To cultivate Verrucarin A-producing fungi and induce mycotoxin production.

Materials:

-

Pure culture of a Verrucarin A-producing fungal strain (e.g., Myrothecium verrucaria).

-

Appropriate culture medium (e.g., Potato Dextrose Agar (PDA) or a specific liquid medium).

-

Sterile petri dishes or flasks.

-

Incubator with temperature and humidity control.

Protocol:

-

Prepare the culture medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Pour the sterile medium into petri dishes or flasks in a laminar flow hood to maintain sterility.

-

Inoculate the center of the solidified agar plates or the liquid medium with the fungal strain.

-

Seal the plates or flasks and incubate at the optimal temperature for the specific strain (e.g., 25-30°C) for a designated period (e.g., 7-21 days) to allow for fungal growth and mycotoxin production.

-

Monitor the cultures for growth and signs of sporulation.

Extraction of Verrucarin A

Objective: To extract Verrucarin A from the fungal culture.

Materials:

-

Fungal culture (mycelium and agar or liquid broth).

-

Extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

-

Homogenizer or sonicator.

-

Centrifuge.

-

Rotary evaporator.

Protocol:

-

Harvest the fungal biomass and the culture medium. If using agar plates, the mycelium and agar can be extracted together.

-

Homogenize or sonicate the fungal material in the presence of the extraction solvent to disrupt the cells and facilitate toxin release.

-

After extraction, separate the solid debris from the liquid extract by centrifugation.

-

Collect the supernatant containing the mycotoxins.

-

Concentrate the extract using a rotary evaporator to remove the solvent.

-

The resulting crude extract can be redissolved in a suitable solvent for further purification and analysis.

Purification of Verrucarin A by High-Performance Liquid Chromatography (HPLC)

Objective: To purify Verrucarin A from the crude extract.

Materials:

-

Crude Verrucarin A extract.

-

HPLC system with a suitable detector (e.g., UV or mass spectrometer).

-

Reversed-phase HPLC column (e.g., C18).

-

Mobile phase solvents (e.g., acetonitrile and water).

Protocol:

-

Dissolve the crude extract in the mobile phase.

-

Filter the sample to remove any particulate matter.

-

Inject the sample into the HPLC system.

-

Perform a gradient elution using a mixture of water and acetonitrile to separate the components of the extract.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm) or by mass spectrometry.

-

Collect the fraction corresponding to the retention time of a Verrucarin A standard.

-

Evaporate the solvent from the collected fraction to obtain the purified Verrucarin A.

Quantification of Verrucarin A by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the amount of Verrucarin A in a sample.

Materials:

-

Purified Verrucarin A extract or a sample for quantification.

-

LC-MS/MS system.

-

Verrucarin A analytical standard.

-

Internal standard (optional, for improved accuracy).

Protocol:

-

Prepare a series of standard solutions of Verrucarin A of known concentrations.

-

Prepare the sample for analysis, which may involve an extraction and clean-up step.

-

Inject the standard solutions and the sample into the LC-MS/MS system.

-

Separate the analytes using liquid chromatography.

-

Detect and quantify Verrucarin A using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Determine the concentration of Verrucarin A in the sample by comparing its response to the calibration curve.

Caption: A generalized experimental workflow for Verrucarin A analysis.

References

- 1. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Verrucarin A - Wikipedia [en.wikipedia.org]

- 3. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Verrucarin A: A Technical Guide to a Type D Trichothecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin A is a potent mycotoxin belonging to the trichothecene family, a large group of sesquiterpenoid secondary metabolites produced by various fungi, including species of Myrothecium, Stachybotrys, and Fusarium.[1][2][3] First described in 1962, Verrucarin A is classified as a type D trichothecene, a subgroup characterized by a macrocyclic ring structure linking carbons 4 and 15 of the core 12,13-epoxytrichothec-9-ene (EPT) skeleton.[1][4] This structural feature contributes to its high cytotoxicity, making it one of the more toxic members of the trichothecene family. The primary mechanism of action for Verrucarin A is the inhibition of protein synthesis through high-affinity binding to the peptidyl transferase center of the 60S ribosomal subunit. This action triggers a ribotoxic stress response, activating downstream signaling pathways related to apoptosis and immune response. Due to its potent cytotoxic and pro-apoptotic activities, Verrucarin A has garnered significant interest as a potential anticancer agent. This technical guide provides a comprehensive overview of Verrucarin A, focusing on its classification, biological activities, and the experimental methodologies used for its study.

Classification and Structure

Trichothecenes are broadly classified into four types (A, B, C, and D) based on the substitution patterns on the core EPT structure.

-

Type A trichothecenes possess a hydroxyl or ester group at the C-8 position.

-

Type B trichothecenes are distinguished by a ketone group at C-8.

-

Type C trichothecenes have a second epoxide ring at C-7 and C-8.

-

Type D trichothecenes, including Verrucarin A, are characterized by a macrocyclic ring that connects the C-4 and C-15 positions.

This macrocyclic ester side chain is a key determinant of the high biological activity of Type D trichothecenes.

Chemical Properties of Verrucarin A:

| Property | Value |

| Molecular Formula | C27H34O9 |

| Molar Mass | 502.56 g/mol |

| CAS Number | 3148-09-2 |

| Appearance | Colorless solid |

Quantitative Data: Cytotoxicity of Verrucarin A

Verrucarin A exhibits potent cytotoxic activity against a wide range of cancer cell lines, often at low nanomolar concentrations. The following table summarizes the reported 50% inhibitory concentration (IC50) values for Verrucarin A in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | ~10-100 | |

| T47D | Breast Cancer | ~10-100 | |

| MCF-7 | Breast Cancer | ~10-100 | |

| LNCaP | Prostate Cancer | Not specified, but potent | |

| PC-3 | Prostate Cancer | Not specified, but potent | |

| HTB-26 | Breast Cancer | Not specified, but effective | |

| HepG2 | Hepatocellular Carcinoma | Not specified, but effective |

Signaling Pathways Affected by Verrucarin A

Verrucarin A induces apoptosis and modulates cellular signaling through several key pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn affects multiple downstream targets.

ROS-Mediated Apoptosis and EGFR/MAPK/Akt Signaling

In breast cancer cells, Verrucarin A induces the production of ROS, which leads to mitochondrial dysfunction and apoptosis. This process is characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and the release of cytochrome c, ultimately activating caspases and inducing programmed cell death. Furthermore, Verrucarin A-induced ROS generation leads to the activation of p38 MAPK and the inhibition of the EGFR/Akt/ERK signaling cascade.

Caption: Verrucarin A-induced ROS-mediated signaling cascade.

Inhibition of Pro-survival Akt/NF-κB/mTOR Signaling

In prostate cancer cells, Verrucarin A has been shown to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway. This inhibition contributes to its anti-proliferative and apoptosis-inducing effects. Verrucarin A down-regulates the expression of phosphorylated Akt (p-Akt), nuclear factor kappa B (NF-κB), and phosphorylated mammalian target of rapamycin (p-mTOR).

Caption: Inhibition of pro-survival signaling by Verrucarin A.

Experimental Protocols

Isolation and Purification of Verrucarin A from Myrothecium roridum

This protocol is adapted from methodologies described for the isolation of verrucarins from fungal cultures.

-

Fungal Culture:

-

Inoculate Myrothecium roridum into a suitable liquid medium, such as potato dextrose broth.

-

Incubate the culture for an extended period (e.g., 42 days) at approximately 22°C with agitation (e.g., 120 rpm) to allow for the production of secondary metabolites.

-

-

Extraction:

-

Separate the mycelia from the culture fluid by centrifugation (e.g., 4000 x g).

-

Extract the supernatant with an equal volume of a non-polar organic solvent, such as ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to preparative high-performance liquid chromatography (HPLC).

-

Use a reverse-phase column (e.g., C18) with a water/acetonitrile gradient to separate the components of the extract.

-

Collect the fractions corresponding to Verrucarin A, identified by its retention time and UV absorbance, for further characterization.

-

Caption: Workflow for the isolation of Verrucarin A.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of Verrucarin A and a vehicle control (e.g., DMSO).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

-

Cell Lysis and Protein Quantification:

-

After treatment with Verrucarin A, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-EGFR) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

Verrucarin A, as a type D trichothecene, represents a class of highly potent mycotoxins with significant biological activities. Its ability to inhibit protein synthesis and induce apoptosis through the modulation of key signaling pathways, such as EGFR/MAPK/Akt and Akt/NF-κB/mTOR, underscores its potential as a lead compound in the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation of Verrucarin A and other macrocyclic trichothecenes. Further research is warranted to fully elucidate its therapeutic potential and to develop strategies to mitigate its inherent toxicity for clinical applications.

References

- 1. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Verrucarin A - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. benchchem.com [benchchem.com]

Verrucarin A: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarin A, a potent macrocyclic trichothecene mycotoxin, has garnered significant interest in the scientific community for its diverse and potent biological activities. Primarily known as a protein synthesis inhibitor, its cytotoxic and anti-proliferative effects have positioned it as a molecule of interest for cancer therapy. This technical guide provides an in-depth overview of the core biological activities of Verrucarin A, focusing on its molecular mechanisms of action, impact on key cellular signaling pathways, and its potential as a therapeutic agent. This document summarizes quantitative data on its efficacy, details experimental protocols for assessing its activity, and provides visual representations of the signaling cascades it modulates.

Introduction

Verrucarin A is a type D trichothecene mycotoxin produced by various fungal species, including Myrothecium verrucaria.[1][2][3] Its complex chemical structure is responsible for its potent biological effects, which primarily stem from its ability to inhibit protein synthesis.[2] This inhibition triggers a cascade of cellular events, including apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cell survival and proliferation.[1] This guide will explore these activities in detail, providing the necessary technical information for researchers and drug development professionals.

Core Biological Activities

Inhibition of Protein Synthesis

The primary mechanism of action of Verrucarin A is the inhibition of protein synthesis in eukaryotic cells. It binds to the peptidyl transferase center of the 60S ribosomal subunit, thereby interfering with the elongation step of translation. This disruption of protein synthesis leads to a phenomenon known as the "ribotoxic stress response," which activates downstream signaling pathways, ultimately leading to apoptosis.

Induction of Apoptosis

Verrucarin A is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. This apoptotic induction is mediated through multiple mechanisms, including:

-

Activation of Caspases: Verrucarin A treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade.

-

Mitochondrial Pathway: It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event is a critical step in the intrinsic pathway of apoptosis.

-

Regulation of Bcl-2 Family Proteins: Verrucarin A modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, Verrucarin A can cause cell cycle arrest, primarily at the G2/M phase. This effect is attributed to its ability to modulate the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Modulation of Signaling Pathways

Verrucarin A exerts its biological effects by influencing several critical intracellular signaling pathways that are often dysregulated in cancer.

Verrucarin A has been shown to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway. By downregulating the phosphorylation of Akt and mTOR, and inhibiting the nuclear translocation of NF-κB, Verrucarin A can suppress cancer cell proliferation and survival.

Studies have also demonstrated that Verrucarin A can modulate the EGFR/MAPK/Akt signaling cascade. It can inhibit the phosphorylation of EGFR, Akt, and ERK1/2 while activating p38 MAPK, leading to the induction of apoptosis.

Induction of Reactive Oxygen Species (ROS)

Verrucarin A treatment has been associated with an increase in the intracellular levels of reactive oxygen species (ROS). This elevation in ROS can contribute to its cytotoxic effects by inducing oxidative stress and promoting apoptosis through ROS-dependent signaling pathways.

Quantitative Data

The cytotoxic and anti-proliferative activities of Verrucarin A have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | Varies | |

| T47D | Breast Cancer | Varies | |

| MCF-7 | Breast Cancer | Varies | |

| LNCaP | Prostate Cancer | Varies | |

| PC-3 | Prostate Cancer | Varies | |

| Pancreatic Ductal Adenocarcinoma (PDA) | Pancreatic Cancer | Varies | |

| HeLa | Cervical Cancer | Low nanomolar |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of Verrucarin A.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of Verrucarin A on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Verrucarin A and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Verrucarin A for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with Verrucarin A, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Washing and Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Treatment: Treat cells with Verrucarin A.

-

Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Mitochondrial Membrane Potential (ΔΨm) Assay

The lipophilic cationic dye JC-1 is commonly used to measure changes in mitochondrial membrane potential.

-

Cell Treatment: Treat cells with Verrucarin A.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Fluorescence Analysis: Analyze the fluorescence using a fluorescence microscope, microplate reader, or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in the signaling pathways affected by Verrucarin A.

-

Protein Extraction: Lyse Verrucarin A-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB, p-p38, p38, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Verrucarin A.

References